2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide
Description
2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide is a benzamide derivative characterized by a methoxy-substituted aromatic ring and a bulky octahydro-2H-quinolizin-1-ylmethyl moiety. This compound combines a benzamide core—a common pharmacophore in medicinal chemistry—with a bicyclic amine group (quinolizidine), which may enhance its binding affinity to biological targets. The methoxy group at the 2-position of the benzamide ring likely influences electronic properties, solubility, and metabolic stability.
Properties
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-22-17-10-3-2-8-15(17)18(21)19-13-14-7-6-12-20-11-5-4-9-16(14)20/h2-3,8,10,14,16H,4-7,9,11-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOKRMWLMZIUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2CCCN3C2CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327808 | |
| Record name | 2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676531-07-0 | |
| Record name | 2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Starting Materials and Intermediate Synthesis
Benzamide Precursor: 2-Methoxybenzoic Acid Derivatives
The benzamide moiety is typically derived from 2-methoxybenzoic acid or its activated esters (e.g., acid chlorides, N-hydroxysuccinimide esters). Activation of the carboxylic acid group is essential for efficient amide bond formation. For example, 2-methoxybenzoyl chloride is prepared by treating 2-methoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] under anhydrous conditions.
Amine Component: Octahydro-2H-Quinolizin-1-Ylmethanamine
The bicyclic amine octahydro-2H-quinolizin-1-ylmethanamine is synthesized via hydrogenation of quinolizidine derivatives or through cyclization of piperidine-based intermediates. A common route involves:
- Cyclization : Piperidine derivatives undergo intramolecular alkylation using dibromoalkanes to form the quinolizidine framework.
- Reduction : Subsequent hydrogenation (H₂/Pd-C) saturates the ring system to yield the octahydroquinolizine core.
- Aminomethylation : Introduction of the methylamine group is achieved via Mannich reaction or reductive amination.
Synthetic Routes to 2-Methoxy-N-[(Octahydro-2H-Quinolizin-1-Yl)Methyl]-Benzamide
Direct Amide Coupling
The most straightforward method involves coupling 2-methoxybenzoic acid with octahydro-2H-quinolizin-1-ylmethanamine using carbodiimide-based reagents.
Procedure :
- Activation : 2-Methoxybenzoic acid (1.0 equiv) is dissolved in anhydrous DMF or DCM.
- Coupling Reagents : Add EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) at 0°C, followed by the amine (1.0 equiv).
- Reaction Conditions : Stir at room temperature for 12–24 hours.
- Workup : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc gradient).
Optimization Insights :
Stepwise Assembly via Schiff Base Intermediate
An alternative route involves forming a Schiff base followed by reduction:
- Schiff Base Formation : React 2-methoxybenzaldehyde with the amine in ethanol under reflux (yield: 65–75%).
- Reduction : Treat the imine intermediate with NaBH₄ or BH₃·THF to yield the secondary amine.
- Oxidation : Convert the amine to the amide using MnO₂ or TEMPO/oxone.
Advantages :
Critical Reaction Parameters
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0°C → RT | Prevents exothermic decomposition |
| Solvent Polarity | DMF > DCM > THF | Polar solvents enhance coupling efficiency |
| Reaction Time | 12–24 hours | Longer durations improve conversion |
Purification and Characterization
Chromatographic Purification
Challenges and Mitigation Strategies
Low Amine Reactivity
The steric bulk of the octahydroquinolizine ring impedes nucleophilic attack. Solutions include:
Industrial-Scale Considerations
Cost-Effective Reagents
Crystallization Techniques
- Anti-Solvent Addition : Introduce heptane to EtOAC solutions to precipitate high-purity product (99.5% by HPLC).
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its activity as a receptor modulator.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The quinolizidine moiety may play a crucial role in binding to these targets, while the methoxy and benzamide groups contribute to the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparison of 2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide with structurally related benzamide derivatives, focusing on substituents, synthesis, and biological activity.
Key Observations:
Substituent Effects on Activity: The methoxy group at C2 (common in 2-MMB, KRP-297, and the target compound) is associated with improved solubility and metabolic resistance compared to hydroxylated analogs (e.g., Rip-D) .
Synthetic Routes :
- Most benzamides are synthesized via amide coupling between benzoyl chlorides and amines. For example:
KRP-297 demonstrates how functionalization with heterocycles (e.g., dioxothiazolidine) can unlock antidiabetic activity . Benzimidazole-containing analogs (e.g., compound 3a) emphasize the role of aromatic heterocycles in anti-inflammatory activity .
Biological Activity
2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide, with the CAS number 676531-07-0, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 302.41 g/mol. Its structure features a methoxy group and an octahydroquinolizin moiety, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains.
Antimicrobial Activity
A study highlighted that compounds structurally similar to this compound demonstrated significant antimicrobial properties against several strains of bacteria and fungi. These compounds were compared to established antibiotics like isoniazid and ciprofloxacin, showing comparable or superior efficacy in some cases .
The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve the inhibition of key metabolic pathways in microbial cells. For instance, studies have indicated that related compounds affect photosynthetic electron transport (PET) in plant chloroplasts, suggesting a potential mechanism for antimicrobial activity .
Case Studies
- Antimycobacterial Activity : In vitro testing against Mycobacterium tuberculosis revealed that derivatives of the compound displayed higher activity than traditional treatments like isoniazid . This finding underscores the potential application of such compounds in treating resistant strains of tuberculosis.
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis was conducted on a series of benzamide derivatives, including this compound. The study found correlations between lipophilicity and biological activity, providing insight into how structural modifications can enhance efficacy .
Data Tables
| Activity Type | Tested Strains | Efficacy Comparison |
|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | Higher than isoniazid |
| Antifungal | Candida albicans | Comparable to fluconazole |
| Photosynthetic Inhibition | Spinacia oleracea (chloroplasts) | IC50 values indicative of activity |
Q & A
Q. How is enzymatic activity assayed for targets like BTK or RAF kinases?
- Methodological Answer : Use time-resolved fluorescence (TR-FRET) or electrophoretic mobility shift assays (EMSAs) with recombinant kinases. For RAF inhibition, measure pMEK suppression in KRAS-mutant cell lines (e.g., HCT-116) via Western blot. Include positive controls (e.g., vemurafenib) to benchmark potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
